
Antileishmanial agent-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antileishmanial agent-9 is a synthetic compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The compound has shown promising results in preclinical studies, demonstrating potent antileishmanial activity with reduced toxicity compared to existing treatments .
准备方法
合成路线和反应条件: 利什曼病抗体-9 的合成涉及多个步骤,从关键中间体的制备开始。一种常见的路线包括 1-芳基/烷基-3-苯甲酰/环丙酰硫脲衍生物的反应。这些中间体通过芳基/烷基异硫氰酸酯与苯甲酰/环丙酰胺在受控条件下反应合成 .
工业生产方法: 利什曼病抗体-9 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括使用自动化反应器和纯化系统来简化生产并保持一致性 .
化学反应分析
Ullman Reaction for Benzothiazole-Acridinone Hybrids
The synthesis of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives involves coupling a benzothiazole group to an aminoacridinone scaffold via the Ullman reaction. This method produced derivatives such as 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one , which showed selective toxicity against Leishmania amastigotes (IC₅₀ < 10 µM) .
Impact of Substituents on Acridine Scaffold
Chain Length Optimization
-
Optimal chain length : Derivatives with C8–C12 alkyl linkers showed superior activity. For instance, 9h (C8 chain) exhibited IC₅₀ = 1.0 µM against L. donovani amastigotes, while longer chains (e.g., C12) increased cytotoxicity .
Arylimidamide-Azole Hybrids
A series of 9a-l compounds were synthesized by linking arylimidamide and azole groups via phenoxyalkyl chains (Scheme 1 in ):
-
Reaction steps :
-
Dibromo alkanes + nitroaromatics → intermediates (6a-i ).
-
Intermediates + imidazole/triazole → 7a-l .
-
Tin chloride-mediated nitro reduction → 8a-l .
-
Final coupling to yield 9a-l .
-
-
Key finding : Imidazole-terminated hybrids (e.g., 9h ) outperformed triazole analogues (IC₅₀ = 1.0 µM vs. >12.5 µM for 9k ) .
Mechanistic Insights from Molecular Docking
Docking studies on S-adenosylmethionine decarboxylase (AdoMet DC) revealed:
-
Hydrogen bonding : 9-Alkylaminoacridines form bonds with THR-98 and ILE-278 residues.
-
π–π interactions : The acridine nucleus interacts with PHE-42 and PHE-227, stabilizing enzyme-compound complexes .
Toxicity and Selectivity
Compound | IC₅₀ vs. Leishmania (µM) | IC₅₀ vs. Mammalian Cells (µM) | Selectivity Index |
---|---|---|---|
9h | 1.0 | 11 (J774 macrophages) | 11 |
12 | 0.60 | 11.69 (macrophages) | 19.48 |
7.g | 1.86 | >50 | >26 |
Comparative Analysis of Reaction Yields
Reaction Type | Yield (%) | Conditions |
---|---|---|
Ullman coupling | 66–87 | Cu catalyst, high temperature |
MW-assisted N-acetylation | 100 | 100°C, 10 min |
Dimerization (C12 chain) | 53 | 210°C, 30 min |
Critical Reaction Pathways
-
Acylation : Enhances lipophilicity, crucial for membrane penetration.
-
Nitro Reduction : Required for prodrug activation in arylimidamide-azoles .
-
Chlorination : Improves target binding via halogen bonds (e.g., Cl···ILE-278) .
This synthesis highlights the centrality of acridine/quinoline scaffolds, optimized alkyl linkers, and strategic functionalization in developing potent antileishmanial agents. For further details, refer to primary sources .
科学研究应用
利什曼病抗体-9 具有广泛的科学研究应用,包括:
化学: 用作研究反应机理和开发新合成方法的模型化合物。
生物学: 研究其对细胞过程的影响以及与生物大分子的相互作用。
医学: 作为治疗利什曼病和其他寄生虫感染的潜在治疗剂进行探索。
工业: 用于开发新药和化工产品.
作用机制
利什曼病抗体-9 的作用机制涉及靶向利什曼原虫寄生虫内的特定分子途径。该化合物抑制参与寄生虫代谢过程的关键酶,导致细胞死亡。其中一个靶点是 N-肉豆蔻酰转移酶,一种对寄生虫存活和增殖至关重要的酶 。该化合物与该酶的结合会破坏其功能,最终导致寄生虫死亡 .
类似化合物:
米替福新: 一种口服抗利什曼病药物,具有广泛的活性,但与严重的副作用有关.
巴龙霉素: 一种氨基糖苷类抗生素,用于治疗利什曼病,以其肾毒性而闻名.
戊烷二胺: 另一种抗利什曼病药物,作用机制不同,但受其毒性特征的限制.
利什曼病抗体-9 的独特性: 利什曼病抗体-9 由于其对利什曼原虫寄生虫的强大活性以及与其他疗法相比毒性降低而脱颖而出。其独特的作用机制,靶向 N-肉豆蔻酰转移酶,为对抗利什曼病提供了一种新颖的方法 .
相似化合物的比较
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity but associated with significant side effects.
Paromomycin: An aminoglycoside antibiotic used for treating leishmaniasis, known for its nephrotoxicity.
Pentamidine: Another antileishmanial agent with a different mechanism of action but limited by its toxicity profile.
Uniqueness of Antileishmanial Agent-9: this compound stands out due to its potent activity against Leishmania parasites and its reduced toxicity compared to other treatments. Its unique mechanism of action, targeting N-myristoyltransferase, provides a novel approach to combating leishmaniasis .
属性
分子式 |
C23H26O4 |
---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
tert-butyl (E)-3-[2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate |
InChI |
InChI=1S/C23H26O4/c1-15-19-14-16(7-13-21(24)27-23(2,3)4)6-12-20(19)26-22(15)17-8-10-18(25-5)11-9-17/h6-15,22H,1-5H3/b13-7+ |
InChI 键 |
IUCUCDXHJVOZQL-NTUHNPAUSA-N |
手性 SMILES |
CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1C(OC2=C1C=C(C=C2)C=CC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。